(4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as the 4-substituted-(1-benzylpiperazin-2-yl)methanols, involves a novel three-step process starting from the methyl ester of (S)-serine. This process includes the formation of diastereomeric oxazolidine derivatives as key intermediates . Although the exact synthesis of (4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is not detailed, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds with piperazine and phenyl rings has been studied, as seen in the crystal structure analysis of an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a (4-chlorophenyl)methanone component . The dihedral angles between the benzene ring and the piperidine rings in this adduct are significant as they can influence the overall molecular conformation and potential reactivity of the compound.
Chemical Reactions Analysis
While the specific chemical reactions of (4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone are not provided, the transformation of related compounds into ligands for central nervous system receptors through reactions such as Swern oxidation, Wittig reaction, and subsequent hydrogenation has been documented . These reactions are indicative of the versatility and reactivity of piperazine-containing compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest can be inferred from related structures. For instance, the presence of intermolecular hydrogen bonds in the crystal structure of a related compound suggests that similar hydrogen bonding could be present in (4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone, affecting its solubility and crystal packing . The dihedral angles and the presence of a keto group in the structure also contribute to the compound's physical properties, such as melting point and stability.
Scientific Research Applications
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Scientific Field: Pharmacology
- Application : A compound similar to the one you mentioned, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, has been studied for its anti-inflammatory effects .
- Methods : The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .
- Results : The compound reduced the number of writhings induced by acetic acid, reduced the paw licking time of animals in the second phase of the formalin test, and reduced oedema formation at all hours of the paw oedema induced by carrageenan test .
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Scientific Field: Organic Chemistry
- Application : Another similar compound, 5-(4-Methylpiperazin-1-yl)pyridin-2-amine, is used in organic synthesis .
- Methods : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results : The results or outcomes obtained from the use of this compound in organic synthesis are not provided in the source .
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Scientific Field: Cancer Research
- Application : A compound similar to the one you mentioned, 5-[4-(4-Fluorophenoxy) phenyl]methylene-3, has been studied for its potential use in cancer treatment .
- Methods : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results : The results or outcomes obtained from the use of this compound in cancer treatment are not provided in the source .
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Scientific Field: Medicinal Chemistry
- Application : Another similar compound, N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide, has been identified in medicinal chemistry research .
- Methods : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results : The results or outcomes obtained from the use of this compound in medicinal chemistry research are not provided in the source .
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Scientific Field: Material Science
- Application : A compound similar to the one you mentioned, 5-(4-Methylpiperazin-1-yl)pyridin-2-amine, is used in material science .
- Methods : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results : The results or outcomes obtained from the use of this compound in material science are not provided in the source .
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Scientific Field: Biochemistry
- Application : Another similar compound, Pyrazoloquinazolines, has been identified in biochemistry research .
- Methods : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results : The results or outcomes obtained from the use of this compound in biochemistry research are not provided in the source .
properties
IUPAC Name |
(4-methylpiperazin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BN2O3/c1-17(2)18(3,4)24-19(23-17)15-8-6-14(7-9-15)16(22)21-12-10-20(5)11-13-21/h6-9H,10-13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCDVBDHDQAWLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374996 | |
Record name | (4-Methylpiperazin-1-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone | |
CAS RN |
832114-06-4 | |
Record name | (4-Methyl-1-piperazinyl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832114-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methylpiperazin-1-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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